1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea
Description
Properties
CAS No. |
581809-99-6 |
|---|---|
Molecular Formula |
C17H13Cl2N3O |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-isoquinolin-5-ylurea |
InChI |
InChI=1S/C17H13Cl2N3O/c18-14-5-4-11(8-15(14)19)9-21-17(23)22-16-3-1-2-12-10-20-7-6-13(12)16/h1-8,10H,9H2,(H2,21,22,23) |
InChI Key |
FPXVGKUJIUMJOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea with structurally related urea derivatives, focusing on substituent effects and hypothetical biological implications.
Structural Analogues from GPCR/Ion Channel Research ()
Key compounds and their features:
- Substituent Effects: Electron-Withdrawing Groups: The 3,4-dichloro substitution on the benzyl group may enhance binding to hydrophobic pockets compared to A-425619’s trifluoromethyl group, which offers similar electron-withdrawing properties but distinct steric effects.
Thiadiazole-Containing Urea Derivative ()
The compound 1-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea features a thiadiazole core and methoxyphenyl group, diverging significantly from the target compound:
- Thiadiazole vs.
- Methoxyphenyl vs. Dichlorobenzyl : The methoxy group’s electron-donating nature contrasts with dichloro’s electron-withdrawing effects, suggesting divergent solubility and target selectivity .
Hypothetical Pharmacokinetic and Selectivity Trends
- Selectivity: Isoquinolin-containing ureas (e.g., A-425619) are reported to interact with TRP channels , whereas thiadiazole-based analogs () might target enzymes like kinases or proteases due to their heterocyclic core.
Q & A
Q. What are the key synthetic routes for 1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves coupling 3-chloroisoquinoline-5-amine with a 3,4-dichlorobenzyl isocyanate derivative. Key steps include:
- Step 1 : Activation of the amine group (e.g., using phosgene or carbonyldiimidazole) to form an isocyanate intermediate.
- Step 2 : Nucleophilic addition of the benzylamine derivative under inert conditions (e.g., nitrogen atmosphere).
- Critical Parameters :
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Temperature : 60–80°C for 6–12 hours balances reaction rate and side-product minimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is used for isolation .
Q. Which functional groups in this compound influence its reactivity and biological interactions?
- Methodological Answer : The urea backbone (–N–CO–N–) enables hydrogen bonding with biological targets (e.g., enzymes). The 3,4-dichlorobenzyl group contributes to lipophilicity, enhancing membrane permeability, while the isoquinoline moiety may intercalate with DNA or bind kinase domains .
- Key Interactions :
- Electrophilic Carbonyl : Reacts with nucleophiles (e.g., thiols in cysteine residues).
- Chlorine Substituents : Induce steric and electronic effects, altering binding affinity .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for isoquinoline) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z 392.1) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions in solid state .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield (>80%) while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 50–90°C | 70°C |
| Catalyst | None vs. DMAP | DMAP (5 mol%) |
| Solvent | DMF vs. THF | THF |
| Reaction Time | 4–24 hours | 12 hours |
- Byproduct Mitigation : Add molecular sieves to absorb moisture, reducing hydrolysis .
Q. What mechanisms explain the compound’s bioactivity in kinase inhibition assays?
- Methodological Answer :
- Hypothesis : Competitive inhibition via urea binding to ATP pockets.
- Experimental Validation :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays.
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses with ΔG < -8 kcal/mol .
- Contradictions : Inconsistent IC₅₀ values across cell lines may arise from off-target effects or metabolic instability .
Q. How do solubility limitations in aqueous buffers impact pharmacological assays, and what formulation strategies resolve this?
- Methodological Answer :
- Problem : Low aqueous solubility (<0.1 mg/mL) limits bioavailability.
- Solutions :
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays .
- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm size) improve plasma half-life in vivo .
Q. How should researchers address contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Root Cause Analysis :
- Case Study : Stereoisomers of analogous urea compounds show 6.8-fold potency differences (e.g., A-778317 vs. A-778316) .
Q. What computational approaches predict structure-activity relationships (SAR) for urea derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
